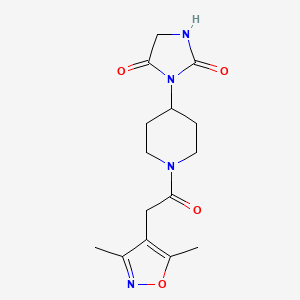
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A notable aspect of research around similar compounds involves their synthesis and characterization. For instance, a study detailed the synthesis of imidazolopyrazole and imidazopyrimidine derivatives, which are related in structure to the compound of interest, showcasing their potential for generating novel chemical entities with unique properties (Gouda, 2012). These synthetic routes could offer insights into developing new derivatives of the specified compound for various applications.
Biological Activity
Research on related compounds has explored their biological activities, including antimicrobial, antifungal, and cytotoxic effects. For example, derivatives of thiazolidine-2,4-dione, a core structure similar to the compound , have shown promising antibacterial and antifungal activities, indicating their potential as therapeutic agents (Mohanty et al., 2015). Such studies suggest that derivatives of 3-(1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione could be explored for similar biological applications.
Pharmacological Evaluation
Compounds with a core structure of imidazolidine-2,4-dione have been evaluated for their pharmacological properties, including their role as potential antidiabetic agents and their interaction with biological receptors. The evaluation of thiazolidine-2,4-diones for hypoglycemic activity demonstrates the therapeutic potential of such compounds in treating metabolic disorders (Oguchi Minoru et al., 2000). This area of research might offer a pathway to investigate the compound for similar pharmacological effects.
Antioxidant Evaluation
The antioxidant potential of novel chemical entities is of significant interest due to its implications in mitigating oxidative stress-related diseases. Studies on pyrazolopyridine derivatives, which share some structural similarities, have highlighted some compounds' ability to protect DNA from oxidative damage, underscoring the importance of such research in discovering new antioxidants (Gouda, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
This can result in changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Given its potential interaction with brd4, it may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .
Pharmacokinetics
It’s noted that the compound is practically insoluble to insoluble in water, but soluble in phosphate buffer, ph 71 . This suggests that the compound’s bioavailability may be influenced by its solubility and the pH of its environment .
Result of Action
Based on its potential interaction with brd4, it may influence gene transcription, cell cycle regulation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its target. In the case of this compound, its solubility in phosphate buffer suggests that its action and efficacy may be influenced by the pH of its environment .
Properties
IUPAC Name |
3-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-9-12(10(2)23-17-9)7-13(20)18-5-3-11(4-6-18)19-14(21)8-16-15(19)22/h11H,3-8H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPUIPSBGJJQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
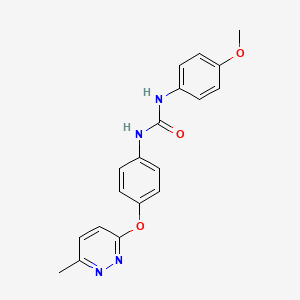
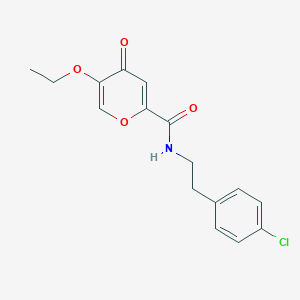
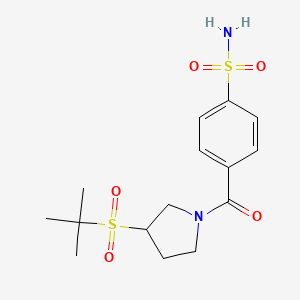

![(Z)-ethyl 4-((4-((3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B3014021.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B3014022.png)

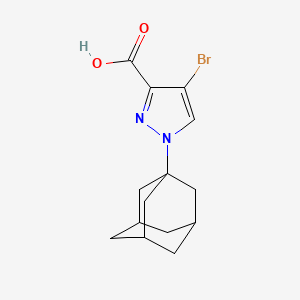


![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)
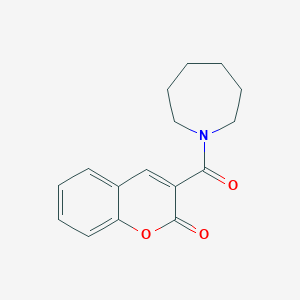
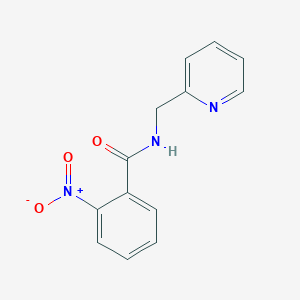
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)
